molecular formula C20H26N2O4 B2789318 N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide CAS No. 2380194-61-4

N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide

Cat. No.: B2789318
CAS No.: 2380194-61-4
M. Wt: 358.438
InChI Key: POHXCFXMIAJDPM-UHFFFAOYSA-N
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Description

N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its naphthalene core substituted with hydroxyl and carboxamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide typically involves multi-step organic reactions One common method starts with the naphthalene core, which undergoes hydroxylation to introduce hydroxyl groups at the 1 and 5 positions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The hydroxyl and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalene derivatives with amine groups.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-N,2-N,6-N,6-N-Tetramethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide
  • 2-N,2-N,6-N,6-N-Tetraethyl-1,5-dihydroxybenzene-2,6-dicarboxamide

Uniqueness

N2,N2,N6,N6-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its tetraethyl substitution enhances its lipophilicity and potential interactions with hydrophobic biological targets.

Properties

IUPAC Name

2-N,2-N,6-N,6-N-tetraethyl-1,5-dihydroxynaphthalene-2,6-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-21(6-2)19(25)15-11-9-14-13(17(15)23)10-12-16(18(14)24)20(26)22(7-3)8-4/h9-12,23-24H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHXCFXMIAJDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)N(CC)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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